3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione
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Overview
Description
3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione is a heterocyclic compound that belongs to the class of triazolothiazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiazepine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazoles: Known for their antimicrobial and anticancer activities.
Thiadiazoles: Display a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione is unique due to its fused triazole-thiazepine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C8H13N3O2S |
---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
3-ethyl-4,5,7,8-tetrahydrotriazolo[1,5-d][1,4]thiazepine 6,6-dioxide |
InChI |
InChI=1S/C8H13N3O2S/c1-2-7-8-3-5-14(12,13)6-4-11(8)10-9-7/h2-6H2,1H3 |
InChI Key |
NVYOCVTUVLMFNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2CCS(=O)(=O)CCN2N=N1 |
Origin of Product |
United States |
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